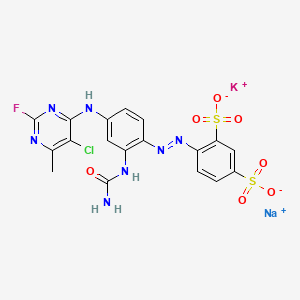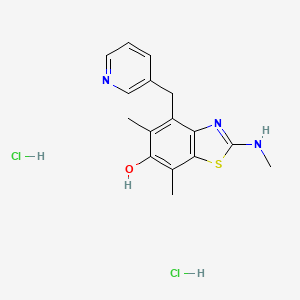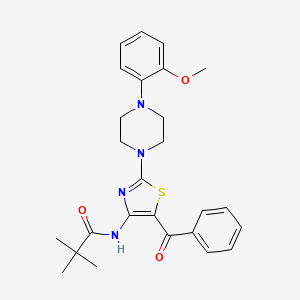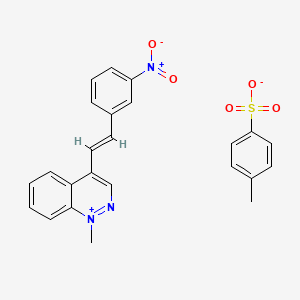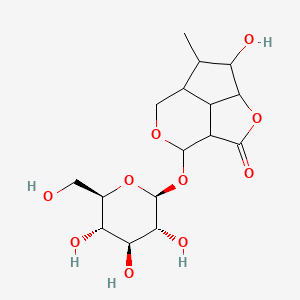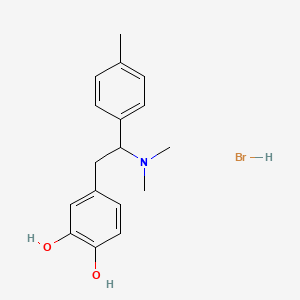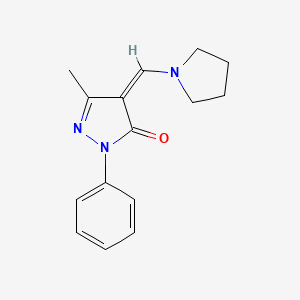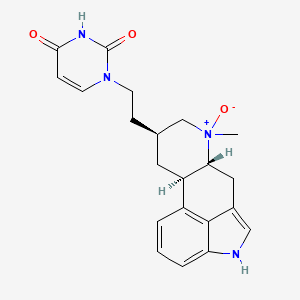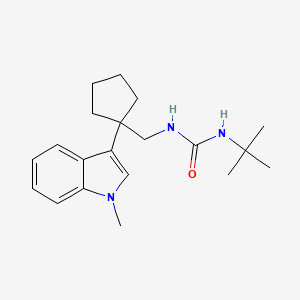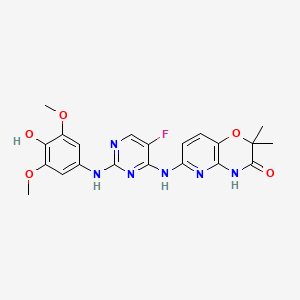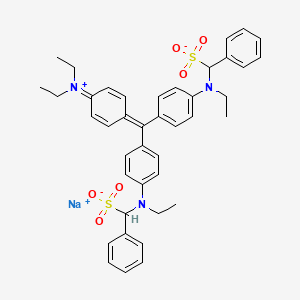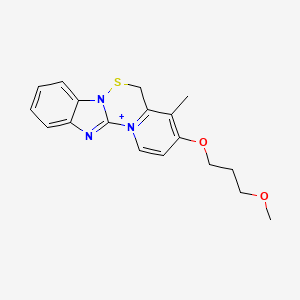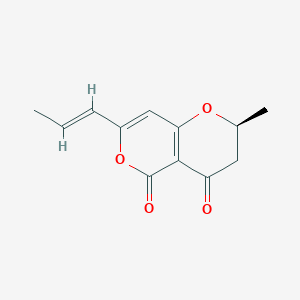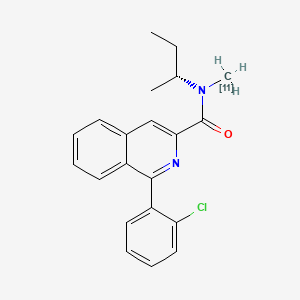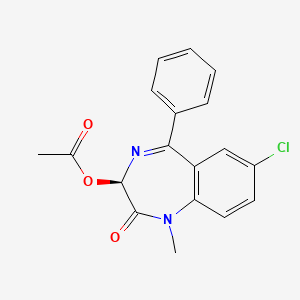
Temazepam acetate, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temazepam acetate, ®- is a derivative of temazepam, a short-acting benzodiazepine commonly used to treat panic disorders, severe anxiety, and insomnia . Temazepam acetate, ®- is a chiral compound, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The ®-enantiomer is one of these forms and is known for its pharmacological properties.
Vorbereitungsmethoden
The synthesis of temazepam acetate, ®- involves several steps, starting from the precursor compounds. One common synthetic route involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions typically involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and catalysts to facilitate the cyclization process.
Industrial production methods for temazepam acetate, ®- often utilize continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions and minimizes the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Temazepam acetate, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of temazepam acetate, ®- can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Wissenschaftliche Forschungsanwendungen
Temazepam acetate, ®- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: It is used in studies investigating the effects of benzodiazepines on biological systems, including their interactions with neurotransmitter receptors.
Medicine: It is used in pharmacological studies to understand the mechanisms of action of benzodiazepines and to develop new therapeutic agents.
Industry: It is used in the production of pharmaceutical formulations and as a starting material for the synthesis of other benzodiazepine derivatives
Wirkmechanismus
Temazepam acetate, ®- exerts its effects by acting as a gamma-aminobutyric acid (GABA) modulator. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a sedative and anxiolytic effect .
Vergleich Mit ähnlichen Verbindungen
Temazepam acetate, ®- is similar to other benzodiazepines, such as diazepam, oxazepam, and lorazepam. it has unique properties that distinguish it from these compounds:
Diazepam: Longer-acting and used for a broader range of conditions, including muscle spasms and alcohol withdrawal.
Oxazepam: Shorter-acting and primarily used for anxiety and alcohol withdrawal.
Lorazepam: Intermediate-acting and used for anxiety, insomnia, and as a pre-anesthetic medication
These differences highlight the unique pharmacokinetic and pharmacodynamic properties of temazepam acetate, ®-, making it suitable for specific therapeutic applications.
Eigenschaften
CAS-Nummer |
91402-88-9 |
|---|---|
Molekularformel |
C18H15ClN2O3 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
PTWWAHZQIATUFG-QGZVFWFLSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Kanonische SMILES |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


